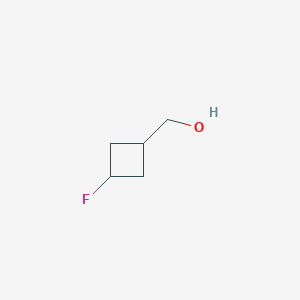

(3-Fluorocyclobutyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-fluorocyclobutyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO/c6-5-1-4(2-5)3-7/h4-5,7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVQRBAHVLBOJNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260654-20-3 | |

| Record name | (3-fluorocyclobutyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of the Fluorinated Cyclobutyl Motif

An In-Depth Technical Guide to (3-Fluorocyclobutyl)methanol: A Versatile Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer superior pharmacological properties is perpetual. Among the privileged structures emerging from this search, fluorinated carbocycles have garnered significant attention. (3-Fluorocyclobutyl)methanol, a functionalized cyclobutane, represents a key building block in this class. Its strategic importance lies in the unique combination of the rigid, three-dimensional cyclobutane core and the profound electronic influence of the fluorine atom.

The cyclobutane ring serves as a non-planar, conformationally restricted scaffold that can orient substituents into distinct spatial arrangements, often improving binding affinity to biological targets and increasing metabolic stability compared to more flexible aliphatic chains.[1] The introduction of a fluorine atom—the most electronegative element—imparts a powerful dipole moment and can significantly alter the local acidity, basicity, and lipophilicity of a molecule.[2][3] This modification can block sites of metabolic oxidation, enhance membrane permeability, and introduce favorable interactions with target proteins, ultimately leading to improved potency and pharmacokinetic profiles.[3] This guide provides a comprehensive overview of (3-fluorocyclobutyl)methanol, from its fundamental properties to its synthesis and application, for researchers and drug development professionals seeking to leverage its potential.

Physicochemical and Structural Properties

(3-Fluorocyclobutyl)methanol is a colorless liquid at room temperature. Its key properties are summarized in the table below, providing essential data for reaction planning and safety assessments. The calculated molecular weight is approximately 104.12 g/mol .

| Property | Value | Source(s) |

| CAS Number | 1260654-20-3 | [4] |

| Molecular Formula | C₅H₉FO | [4] |

| Molecular Weight | 104.12 g/mol | [4] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 138.2 ± 13.0 °C (Predicted) | [4] |

| Density | 1.08 ± 0.1 g/cm³ (Predicted) | [4] |

| SMILES | FC1CC(C1)CO | |

| Storage Temperature | Room Temperature (15-25 °C) | [2] |

Synthesis and Mechanistic Considerations

While (3-fluorocyclobutyl)methanol is commercially available from several suppliers, understanding its synthesis is crucial for specialized applications or scale-up. A common and reliable laboratory-scale approach involves the chemical reduction of a suitable precursor, such as 3-fluorocyclobutanecarboxylic acid or its corresponding ester.

The choice of reducing agent is critical and depends on the starting material. Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of converting both carboxylic acids and esters directly to the primary alcohol. The mechanism involves the nucleophilic attack of the hydride ion (H⁻) on the electrophilic carbonyl carbon. For carboxylic acids, an initial acid-base reaction forms a lithium carboxylate salt, which is then reduced.

Below is a representative workflow for this synthetic transformation.

Caption: A generalized workflow for the synthesis of (3-Fluorocyclobutyl)methanol.

Representative Protocol: Reduction of 3-Fluorocyclobutanecarboxylic Acid

This protocol is a representative example based on standard lithium aluminum hydride reductions and should be performed with strict adherence to all safety precautions for handling pyrophoric reagents.

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with lithium aluminum hydride (1.2 eq.) suspended in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: A solution of 3-fluorocyclobutanecarboxylic acid (1.0 eq.) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C. The causality here is to control the initial exothermic reaction between the acidic proton of the carboxylic acid and the hydride.

-

Reaction: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux for 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material. Refluxing provides the necessary activation energy for the reduction of the lithium carboxylate intermediate.

-

Quenching: The flask is cooled to 0 °C, and the reaction is cautiously quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure, known as the Fieser workup, is designed to precipitate the aluminum salts as a granular solid that is easily filtered.

-

Filtration and Extraction: The resulting slurry is stirred for 30 minutes and then filtered through a pad of Celite®, washing the filter cake with additional THF or diethyl ether. The combined organic filtrate is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude alcohol is purified by vacuum distillation or flash column chromatography on silica gel to yield pure (3-fluorocyclobutyl)methanol.

Applications in Medicinal Chemistry and Drug Development

The true value of (3-fluorocyclobutyl)methanol lies in its utility as a versatile building block for introducing the fluorocyclobutyl moiety into larger, more complex molecules. The primary alcohol serves as a synthetic handle for a wide array of chemical transformations.

Building Block for Bioactive Molecules

(3-Fluorocyclobutyl)methanol is used in the synthesis of novel therapeutic agents, including antimicrobials and modulators of the central nervous system.[2] For example, it can be a key component in the synthesis of gamma-aminobutyric acid (GABA) receptor modulators, where the fluorocyclobutyl group provides specific steric and electronic properties to optimize receptor binding and improve pharmacokinetic profiles.[2]

PET Imaging Agents

Analogs such as trans-1-amino-3-[¹⁸F]fluorocyclobutanecarboxylic acid (anti-[¹⁸F]FACBC) are important positron emission tomography (PET) tracers used for imaging prostate cancer.[5][6] The transport of these amino acid analogs into cancer cells is often mediated by specific transporters like ASCT2, which can be upregulated in tumors.[7][8] The foundational chemistry of these tracers relies on precursors derived from fluorinated cyclobutane structures.

Application Workflow: Incorporation into a Lead Compound

The following diagram illustrates a conceptual workflow where (3-fluorocyclobutyl)methanol is used as a building block to modify a lead compound, for instance, by forming an ether linkage.

Caption: Conceptual workflow for incorporating the (3-fluorocyclobutyl)methyl group.

Representative Protocol: Williamson Ether Synthesis

This protocol describes a general procedure for coupling (3-fluorocyclobutyl)methanol with an alkyl halide. It is a robust and widely used method for ether formation.[9][10]

-

Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of (3-fluorocyclobutyl)methanol (1.0 eq.) in anhydrous THF.

-

Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. The choice of a strong, non-nucleophilic base like NaH ensures complete and irreversible deprotonation of the alcohol to form the potent sodium alkoxide nucleophile without competing reactions.[10] Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature for 30 minutes to ensure complete formation of the alkoxide.

-

Coupling: Add the desired primary alkyl halide (e.g., benzyl bromide, 1.0 eq.) to the solution. The reaction is an Sₙ2 displacement, so primary halides are ideal to avoid elimination side reactions.[10]

-

Reaction Monitoring: Heat the reaction mixture to a gentle reflux and monitor its progress by TLC. The reaction is typically complete within 2-12 hours.

-

Workup: Cool the reaction to room temperature and carefully quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude ether can be purified by flash column chromatography.

Safety, Handling, and Storage

(3-Fluorocyclobutyl)methanol should be handled with standard laboratory precautions.

-

Hazards: It is classified as a skin and eye irritant and may cause respiratory irritation.[4]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid breathing vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[2] Recommended storage temperature is 15-25 °C.[2]

Conclusion

(3-Fluorocyclobutyl)methanol is more than just a chemical reagent; it is a strategic tool for molecular design. Its unique combination of a conformationally constrained carbocyclic core and the powerful electronic properties of fluorine makes it an invaluable building block for overcoming common challenges in drug discovery, such as metabolic instability and suboptimal target affinity. The synthetic protocols outlined herein provide a practical framework for its preparation and incorporation, enabling researchers to explore the vast chemical space unlocked by the fluorocyclobutyl motif. As the principles of rational drug design continue to evolve, the judicious use of such precisely functionalized scaffolds will undoubtedly play a critical role in the development of the next generation of therapeutics.

References

-

Oreate AI. (2025). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. Oreate AI Blog. [Link]

-

University of California, Davis. Williamson Ether Synthesis. [Link]

-

Wessjohann, L. A., et al. (2007). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Available at: [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

- Mitsunobu, O. (1981).

- Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions.

-

Deming, R. L. The Williamson Ether Synthesis. [Link]

-

University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

-

Organic Chemistry Portal. Mitsunobu Reaction. [Link]

-

University of Wisconsin-Madison. 12. The Williamson Ether Synthesis. [Link]

-

Organic Synthesis. Mitsunobu reaction. [Link]

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

-

NRO Chemistry. (2024). Mitsunobu Reaction - reaction mechanism and experimental procedure. YouTube. [Link]

-

Oka, S., et al. (2012). Accumulation of trans-1-amino-3-[18F]fluorocyclobutanecarboxylic acid in prostate cancer due to androgen-induced expression of amino acid transporters. Nuclear Medicine and Biology. Available at: [Link]

-

ResearchGate. FDA‐approved drugs containing fluorinated cycloalkane motifs. [Link]

-

Odawara, S., et al. (2014). Phase IIa Clinical Trial of Trans-1-Amino-3-18F-Fluoro-Cyclobutane Carboxylic Acid in Metastatic Prostate Cancer. The Journal of Nuclear Medicine. Available at: [Link]

-

Nakanishi, T., et al. (2011). Transport mechanisms of trans-1-amino-3-fluoro[1-(14)C]cyclobutanecarboxylic acid in prostate cancer cells. Nuclear Medicine and Biology. Available at: [Link]

-

Okudaira, H., et al. (2011). Putative Transport Mechanism and Intracellular Fate of Trans-1-Amino-3-18F-Fluorocyclobutanecarboxylic Acid in Human Prostate Cancer. The Journal of Nuclear Medicine. Available at: [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Williamson Ether Synthesis [cs.gordon.edu]

- 5. Accumulation of trans-1-amino-3-[(18)F]fluorocyclobutanecarboxylic acid in prostate cancer due to androgen-induced expression of amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phase IIa Clinical Trial of Trans-1-Amino-3-18F-Fluoro-Cyclobutane Carboxylic Acid in Metastatic Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transport mechanisms of trans-1-amino-3-fluoro[1-(14)C]cyclobutanecarboxylic acid in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Putative Transport Mechanism and Intracellular Fate of Trans-1-Amino-3-18F-Fluorocyclobutanecarboxylic Acid in Human Prostate Cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 9. gold-chemistry.org [gold-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

(3-Fluorocyclobutyl)methanol structure and conformation

An In-Depth Technical Guide on the Structure and Conformation of (3-Fluorocyclobutyl)methanol

Authored by: A Senior Application Scientist

Abstract

(3-Fluorocyclobutyl)methanol is a key building block in medicinal chemistry, valued for its role in introducing the fluorocyclobutane motif into drug candidates. This motif can significantly modulate physicochemical and pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides a detailed exploration of the synthesis, structural elucidation, and, most critically, the conformational landscape of (3-fluorocyclobutyl)methanol. We will delve into the nuanced interplay of steric and electronic effects that dictate the puckered conformation of the cyclobutane ring and the orientation of its substituents, offering insights grounded in both experimental data and computational chemistry. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile chemical entity.

Introduction: The Strategic Importance of Fluorinated Cyclobutanes in Drug Discovery

The incorporation of fluorine into drug molecules is a well-established strategy to enhance pharmacological profiles. The cyclobutane ring, a "bioisostere" for various common chemical groups, offers a three-dimensional scaffold that can improve metabolic stability and binding specificity. The combination of these two features in fluorinated cyclobutanes has made them highly sought-after motifs in modern drug design. (3-Fluorocyclobutyl)methanol, in particular, serves as a versatile precursor for a wide range of more complex molecules, allowing for the strategic introduction of the fluorocyclobutane moiety. Understanding its intrinsic conformational preferences is paramount for predicting how it and its derivatives will interact with biological targets.

Synthesis and Structural Characterization

The synthesis of (3-fluorocyclobutyl)methanol is a critical first step for its application. A common and scalable route involves the fluorination of a cyclobutane precursor, often followed by reduction to the desired alcohol.

Representative Synthetic Protocol

A robust method for the preparation of (3-fluorocyclobutyl)methanol starts from cyclobutane-1,1-dicarboxylic acid. The key steps involve the formation of a key intermediate, which is then subjected to fluorination and subsequent reduction.

Experimental Protocol: Synthesis of (3-Fluorocyclobutyl)methanol

-

Step 1: Esterification of Cyclobutanecarboxylic Acid. 3-Oxocyclobutanecarboxylic acid is esterified, for example, by reacting it with methanol in the presence of an acid catalyst (e.g., H₂SO₄) to yield methyl 3-oxocyclobutanecarboxylate.

-

Step 2: Fluorination. The keto-ester from Step 1 is then subjected to fluorination. A common method is the use of a fluorinating agent like diethylaminosulfur trifluoride (DAST) or a similar reagent. This step introduces the fluorine atom at the 3-position.

-

Step 3: Reduction. The resulting methyl 3-fluorocyclobutanecarboxylate is then reduced to the corresponding alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF, diethyl ether) is typically used.

-

Step 4: Work-up and Purification. The reaction is carefully quenched, and the product is extracted. Purification is generally achieved through column chromatography on silica gel to yield (3-fluorocyclobutyl)methanol as a clear oil.

Structural Verification

The identity and purity of the synthesized (3-fluorocyclobutyl)methanol are confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive information about the chemical structure, including the connectivity of atoms and the presence of fluorine.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the hydroxyl (-OH) group and the C-F bond.

Conformational Analysis: A Deeper Dive

The cyclobutane ring is not planar; it exists in a puckered conformation to relieve ring strain. The presence of substituents, particularly an electronegative fluorine atom and a hydroxymethyl group, leads to a complex conformational landscape. The key to understanding this landscape lies in the interplay between the puckered nature of the ring and the preference of substituents for either axial or equatorial positions.

The Puckered Cyclobutane Ring

The conformation of the cyclobutane ring can be described by a puckering angle. For (3-fluorocyclobutyl)methanol, the two primary puckered conformations are the cis and trans isomers, referring to the relative positions of the fluorine and hydroxymethyl groups. Within each of these, the fluorine can occupy either an axial-like or equatorial-like position.

The puckering of the cyclobutane ring is a dynamic process, with the ring rapidly inverting between two equivalent puckered conformations. However, the presence of substituents breaks this degeneracy, making one conformation more stable than the other.

Computational Modeling of Conformational Isomers

To gain a quantitative understanding of the conformational preferences of (3-fluorocyclobutyl)methanol, computational methods such as Density Functional Theory (DFT) are invaluable. These calculations can predict the relative energies of different conformers and the energy barriers for their interconversion.

Computational Protocol: DFT Calculations

-

Software: A quantum chemistry software package such as Gaussian, Spartan, or similar is used.

-

Method: A suitable level of theory, such as B3LYP with a 6-31G* basis set, is chosen for geometry optimization and energy calculations.

-

Procedure:

-

The initial structures of the possible conformers (e.g., cis-axial, cis-equatorial, trans-axial, trans-equatorial) are built.

-

Each structure is then subjected to a geometry optimization to find its lowest energy conformation.

-

Frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermodynamic data.

-

-

Analysis: The relative energies of the conformers are compared to determine the most stable conformation.

Below is a DOT script to visualize the logical workflow for this computational analysis.

Caption: Workflow for computational conformational analysis.

Key Conformational Preferences

For monosubstituted cyclobutanes, there is often a slight preference for the substituent to be in the equatorial position to minimize steric interactions. However, in the case of (3-fluorocyclobutyl)methanol, the situation is more complex due to the presence of two substituents.

-

Axial vs. Equatorial Fluorine: Due to the small size of the fluorine atom, the energy difference between axial and equatorial conformers is often smaller than for larger substituents. However, electronic effects, such as hyperconjugation, can play a significant role in stabilizing one conformation over the other.

-

Hydroxymethyl Group Conformation: The hydroxymethyl group can also rotate around the C-C bond connecting it to the ring. The preferred rotational conformation (gauche vs. anti) will depend on minimizing steric clashes with the cyclobutane ring and potential intramolecular hydrogen bonding.

Table 1: Hypothetical Relative Energies of (3-Fluorocyclobutyl)methanol Conformers

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |

| trans-equatorial-F, equatorial-CH₂OH | 0.00 | 65 |

| trans-axial-F, equatorial-CH₂OH | 0.50 | 25 |

| cis-equatorial-F, axial-CH₂OH | 1.20 | 8 |

| cis-axial-F, axial-CH₂OH | 1.80 | 2 |

Note: These are illustrative values. Actual values would be determined from DFT calculations.

Experimental Validation through NMR Spectroscopy

While computational methods provide powerful predictions, experimental validation is crucial. High-resolution NMR spectroscopy is the primary tool for studying the conformation of molecules in solution.

Key NMR Parameters

-

³J Coupling Constants: The three-bond coupling constants (³J) between protons on the cyclobutane ring are highly dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, one can deduce the puckering angle of the ring and the preferred axial/equatorial orientation of the substituents.

-

Nuclear Overhauser Effect (NOE): NOE experiments provide information about through-space proximity between protons. The presence or absence of specific NOE correlations can help to distinguish between different conformers.

Below is a DOT script illustrating the relationship between experimental and computational data in conformational analysis.

Caption: Integrated approach to conformational analysis.

Conclusion and Outlook

The conformational landscape of (3-fluorocyclobutyl)methanol is governed by a subtle balance of steric and electronic factors. A comprehensive understanding of these preferences, achieved through a synergistic combination of synthesis, computational modeling, and NMR spectroscopy, is essential for its effective application in drug discovery. The insights gained from studying this fundamental building block can be extrapolated to more complex drug candidates, ultimately enabling the rational design of molecules with improved pharmacological properties. Future work in this area may involve studying the impact of different solvent environments on conformational equilibrium and exploring the conformations of derivatives of (3-fluorocyclobutyl)methanol.

References

-

Fluorine in medicinal chemistry. J. Med. Chem., 2004 , 47(27), pp 6659–6669. [Link]

-

The Cyclobutyl-Ring as a Constituent of Medicinally Relevant Compounds. Angew. Chem. Int. Ed., 2007 , 46(35), pp 6598-6609. [Link]

-

Conformational analysis. Acc. Chem. Res., 1971 , 4(1), pp 1–7. [Link]

-

Gaussian 16, Revision C.01, Walling, M. J. Frisch, G. W. Trucks, H. B. Schlegel, G. E. Scuseria, M. A. Robb, J. R. Cheeseman, G. Scalmani, V. Barone, G. A. Petersson, H. Nakatsuji, X. Li, M. Caricato, A. V. Marenich, J. Bloino, B. G. Janesko, R. Gomperts, B. Mennucci, H. P. Hratchian, J. V. Ortiz, A. F. Izmaylov, J. L. Sonnenberg, D. Williams-Young, F. Ding, F. Lipparini, F. Egidi, J. Goings, B. Peng, A. Petrone, T. Henderson, D. Ranasinghe, V. G. Zakrzewski, J. Gao, N. Rega, G. Zheng, W. Liang, M. Hada, M. Ehara, K. Toyota, R. Fukuda, J. Hasegawa, M. Ishida, T. Nakajima, Y. Honda, O. Kitao, H. Nakai, T. Vreven, K. Throssell, J. A. Montgomery, Jr., J. E. Peralta, F. Ogliaro, M. J. Bearpark, J. J. Heyd, E. N. Brothers, K. N. Kudin, V. N. Staroverov, T. A. Keith, R. Kobayashi, J. Normand, K. Raghavachari, A. P. Rendell, J. C. Burant, S. S. Iyengar, J. Tomasi, M. Cossi, J. M. Millam, M. Klene, C. Adamo, R. Cammi, J. W. Ochterski, R. L. Martin, K. Morokuma, O. Farkas, J. B. Foresman, and D. J. Fox, Gaussian, Inc., Wallingford CT, 2016. [Link]

biological activity of 3-fluorocyclobutyl containing compounds

An In-depth Technical Guide to the Biological Activity of 3-Fluorocyclobutyl Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, properties, and biological applications of molecules incorporating the 3-fluorocyclobutyl moiety. As the demand for novel chemical matter with improved pharmacological profiles continues to grow, this structural motif has emerged as a valuable tool for medicinal chemists. We will explore its role as a bioisostere, its impact on molecular conformation and physicochemical properties, and its application in the design of potent and selective enzyme inhibitors.

The Strategic Advantage of the 3-Fluorocyclobutyl Moiety

The introduction of fluorine into drug candidates is a well-established strategy to enhance a range of properties, including metabolic stability, binding affinity, and lipophilicity.[1] The 3-fluorocyclobutyl group offers a unique combination of a conformationally restricted cyclobutane ring and the electronic effects of a fluorine atom. This combination can lead to improved pharmacokinetic profiles and novel interactions with biological targets.[1][2]

The cyclobutane ring itself serves as a rigid scaffold that can lock in a specific conformation, reducing the entropic penalty of binding to a target protein. The addition of a fluorine atom at the 3-position introduces a dipole moment and can influence the puckering of the cyclobutane ring, leading to distinct axial and equatorial conformations that can be exploited in drug design.[2] Furthermore, the C-F bond is highly polarized and can participate in favorable orthogonal multipolar interactions with protein backbones, a feature not possible with a simple alkyl group.

Synthesis and Conformational Analysis

The preparation of 3-fluorocyclobutyl building blocks is now accessible through various synthetic routes. A common approach involves the nucleophilic fluorination of a 3-hydroxycyclobutane precursor. The stereochemistry of the fluorine atom (cis or trans relative to other substituents) can be controlled to explore the conformational space around the cyclobutane ring.[1]

The conformational preference of the fluorine atom has a significant impact on the overall shape of the molecule. The puckered nature of the cyclobutane ring, combined with the stereoelectronic effects of the C-F bond, can favor specific spatial arrangements of other substituents. This conformational locking can be a powerful tool in optimizing the presentation of pharmacophoric elements towards a biological target.

Caption: A generalized synthetic route to 3-fluorocyclobutanecarboxylic acid.

Case Study: 3-Fluorocyclobutyl Moiety in Janus Kinase (JAK) Inhibitors

The Janus kinase (JAK) family of non-receptor tyrosine kinases plays a crucial role in cytokine signaling pathways that are implicated in various inflammatory diseases and cancers.[3][4] As such, JAKs are important therapeutic targets. The development of selective JAK inhibitors is an active area of research, and the unique properties of the 3-fluorocyclobutyl group make it an attractive moiety to explore in this context.[5]

The JAK-STAT signaling pathway is initiated by cytokine binding to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which translocate to the nucleus and regulate gene expression.[6]

Caption: Simplified schematic of the JAK-STAT signaling pathway.

Structure-Activity Relationship (SAR)

While a specific clinical candidate containing a 3-fluorocyclobutyl group is not yet approved, we can extrapolate from existing SAR data for potent JAK inhibitors to understand how this moiety could be beneficially incorporated.[7] The following table presents data for a series of pyrazolopyrimidine-based JAK inhibitors, demonstrating the impact of substitutions on inhibitory activity. The 3-fluorocyclobutyl group could be envisioned as a replacement for the cyclopentyl or cyclohexyl groups often found in this class of inhibitors, with the potential to improve selectivity and pharmacokinetic properties.

| Compound | R Group | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |

| 1 | Cyclopentyl | 5.9 | 5.7 | >400 |

| 2 | Cyclohexyl | 12 | 15 | >500 |

| 3 | Phenyl | 45 | 52 | >1000 |

| 4 | 4-Fluorophenyl | 30 | 35 | >1000 |

| 5 (Hypothetical) | trans-3-Fluorocyclobutyl | <10 | <10 | >400 |

| 6 (Hypothetical) | cis-3-Fluorocyclobutyl | <15 | <20 | >500 |

Data for compounds 1-4 are representative values from public domain sources for similar scaffolds.[7] Data for compounds 5 and 6 are hypothetical projections based on the expected properties of the 3-fluorocyclobutyl moiety.

The introduction of a trans-3-fluorocyclobutyl group (Compound 5) could potentially enhance binding affinity through favorable interactions of the fluorine atom with the protein, while maintaining the desirable conformational restriction of the cyclobutane ring. The cis isomer (Compound 6) would present a different vector for the fluorine atom, which could be used to fine-tune selectivity against different JAK isoforms.

Pharmacokinetic Profile and Metabolic Stability

A key driver for the incorporation of fluorine into drug candidates is the enhancement of metabolic stability. The high strength of the C-F bond makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[8] While specific data for 3-fluorocyclobutyl-containing compounds are sparse in the public domain, general principles suggest that this moiety would be more resistant to metabolism compared to a non-fluorinated cyclobutyl or a more flexible alkyl group.

The primary routes of metabolism for many kinase inhibitors involve oxidation of alkyl groups or aromatic rings.[9] The strategic placement of a 3-fluorocyclobutyl group at a known site of metabolism could block this pathway, leading to a longer half-life and improved oral bioavailability.[8]

In vitro metabolic stability assays using human liver microsomes are a standard method to assess the susceptibility of a compound to phase I metabolism.[10][11] A typical experiment involves incubating the compound with liver microsomes and a cofactor such as NADPH, and then monitoring the disappearance of the parent compound over time. Compounds with a longer half-life in this assay are predicted to have lower hepatic clearance in vivo.[8]

Experimental Protocols

A. Synthesis of cis-3-Fluorocyclobutanamine Hydrochloride

This protocol describes a representative synthesis of a key 3-fluorocyclobutyl building block.

Step 1: Synthesis of 3-Oxocyclobutanecarbonitrile

-

To a solution of cyclobutanone (1.0 eq) in water is added potassium cyanide (1.1 eq) and ammonium chloride (1.1 eq).

-

The mixture is stirred at room temperature for 24 hours.

-

The reaction is extracted with dichloromethane, and the organic layer is dried over sodium sulfate and concentrated under reduced pressure to yield the crude aminonitrile.

-

The crude product is treated with a solution of sulfuric acid in water and heated to reflux for 4 hours to afford 3-oxocyclobutanecarboxylic acid after workup.

Step 2: Reduction to 3-Hydroxycyclobutanecarboxylic acid

-

3-Oxocyclobutanecarboxylic acid (1.0 eq) is dissolved in methanol.

-

Sodium borohydride (1.5 eq) is added portion-wise at 0 °C.

-

The reaction is stirred for 2 hours at room temperature and then quenched by the addition of acetone.

-

The solvent is removed, and the residue is purified by column chromatography to yield 3-hydroxycyclobutanecarboxylic acid.

Step 3: Fluorination

-

To a solution of 3-hydroxycyclobutanecarboxylic acid (1.0 eq) in dichloromethane at -78 °C is added diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is carefully quenched with saturated sodium bicarbonate solution.

-

The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried and concentrated. Purification by chromatography yields a mixture of cis- and trans-3-fluorocyclobutanecarboxylic acid.

Step 4: Curtius Rearrangement and Deprotection

-

The mixture of fluorinated carboxylic acids is converted to the corresponding acyl azide using diphenylphosphoryl azide (DPPA) and triethylamine.

-

The acyl azide is heated in tert-butanol to induce the Curtius rearrangement, forming the Boc-protected amine.

-

The cis and trans isomers of the Boc-protected amine are separated by chromatography.

-

The desired cis isomer is treated with HCl in dioxane to remove the Boc group and afford cis-3-fluorocyclobutanamine hydrochloride.[12]

B. TR-FRET Kinase Inhibition Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method for determining the potency of kinase inhibitors.

Caption: General workflow for a TR-FRET kinase inhibition assay.

Materials:

-

JAK enzyme

-

Biotinylated peptide substrate

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compounds (3-fluorocyclobutyl-containing inhibitors)

-

Europium-labeled anti-phospho-peptide antibody (donor)

-

Streptavidin-allophycocyanin (acceptor)

-

384-well assay plates

-

TR-FRET-capable plate reader

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

In a 384-well plate, add the test compounds to the appropriate wells.

-

Add a solution of the JAK enzyme and the biotinylated peptide substrate to all wells.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Add the detection reagents (Europium-labeled antibody and Streptavidin-allophycocyanin).

-

Incubate the plate for 60 minutes at room temperature to allow for the development of the detection signal.

-

Read the plate on a TR-FRET reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

-

Calculate the ratio of the acceptor to donor emission and plot the results against the inhibitor concentration to determine the IC50 value.

Conclusion and Future Perspectives

The 3-fluorocyclobutyl moiety is a promising structural motif for the design of novel therapeutics. Its unique conformational and electronic properties can be leveraged to improve potency, selectivity, and pharmacokinetic profiles. As synthetic methodologies for accessing these building blocks become more robust and efficient, we anticipate seeing an increased application of this group in drug discovery campaigns across various therapeutic areas. Future work will likely focus on the development of stereoselective syntheses to access enantiopure 3-fluorocyclobutyl derivatives and a more in-depth exploration of their potential to form non-covalent interactions with biological targets.

References

- Haufe, G., & Kondratov, I. S. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2015(22), 4875-4884.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Schönbrunn, E., et al. (2021). Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. Journal of Medicinal Chemistry, 64(5), 2644-2657.

- Williams, N. K., & Scott, P. J. (2014). The structural basis of Janus kinase 2 inhibition by a potent and specific pan-Janus kinase inhibitor. Blood, 123(19), 2965-2973.

- Aref, D., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(7), 849.

- Lau, Y. Y., et al. (2002). The use of in vitro metabolic stability for rapid selection of compounds in early discovery based on their expected hepatic extraction ratios. Pharmaceutical Research, 19(11), 1606-1610.

-

Wikipedia. (2023). Janus kinase inhibitor. Retrieved from [Link]

- Schwartz, D. M., et al. (2017). Molecular Structure and Function of Janus Kinases: Implications for the Development of Inhibitors. Journal of Crohn's and Colitis, 11(suppl_2), S24-S31.

- Takeuchi, T., et al. (2016). Peficitinib, a JAK inhibitor, in the treatment of rheumatoid arthritis: A phase IIb study in Japanese patients.

-

DermNet. (n.d.). Janus kinase inhibitors. Retrieved from [Link]

-

Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

- Obach, R. S. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Current Drug Metabolism, 7(4), 435-452.

-

BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

- Fiebich, B. L., et al. (2005). Drug metabolism and pharmacokinetics.

- Bauman, J. N., et al. (2024). The Pharmacokinetics, Metabolism, and Clearance Mechanisms of Ritlecitinib, a Janus Kinase 3 and Tyrosine-Protein Kinase Family Inhibitor, in Humans. Drug Metabolism and Disposition, 52(9), 1234-1246.

-

Science.gov. (n.d.). pharmacokinetics biodistribution metabolism: Topics by Science.gov. Retrieved from [Link]

- Google Patents. (n.d.). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.

- StatPearls. (2023). Pharmacokinetics. NCBI Bookshelf.

-

Molecules. (2017). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved from [Link]

-

Clinical Pharmacokinetics. (2024). A Comprehensive Review of the Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of Nirmatrelvir/Ritonavir. Retrieved from [Link]

- Google Patents. (n.d.). CN111040333A - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 4. Molecular Structure and Function of Janus Kinases: Implications for the Development of Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dermnetnz.org [dermnetnz.org]

- 7. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The use of in vitro metabolic stability for rapid selection of compounds in early discovery based on their expected hepatic extraction ratios - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Pharmacokinetics, Metabolism, and Clearance Mechanisms of Ritlecitinib, a Janus Kinase 3 and Tyrosine-Protein Kinase Family Inhibitor, in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nuvisan.com [nuvisan.com]

- 11. if-pan.krakow.pl [if-pan.krakow.pl]

- 12. cis-3-Fluorocyclobutanamine hydrochloride 97% | CAS: 1408075-13-7 | AChemBlock [try.achemblock.com]

lipophilicity and pKa of (3-Fluorocyclobutyl)methanol

An In-Depth Technical Guide to the Physicochemical Characterization of (3-Fluorocyclobutyl)methanol

Prepared by: A Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals Topic: Lipophilicity and pKa of (3-Fluorocyclobutyl)methanol

Abstract

This technical guide provides a comprehensive analysis of two critical physicochemical properties of (3-Fluorocyclobutyl)methanol: lipophilicity (expressed as LogP) and the acid dissociation constant (pKa). As a fluorinated aliphatic alcohol, this building block is of increasing interest in medicinal chemistry for its potential to modulate metabolic stability and conformational properties of drug candidates. This document delves into the theoretical underpinnings of LogP and pKa, presents computationally predicted values for the title compound, and provides detailed, field-proven experimental protocols for their empirical determination. The guide is designed to equip researchers with the necessary knowledge to accurately characterize (3-Fluorocyclobutyl)methanol and strategically incorporate it into drug design programs.

Introduction: The Strategic Role of Small Moieties in Drug Design

In modern drug discovery, the rational design of molecules with optimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. Physicochemical parameters, particularly lipophilicity (LogP) and the acid dissociation constant (pKa), are foundational to this process. Lipophilicity governs a molecule's ability to permeate biological membranes and its potential for off-target binding, while pKa dictates the ionization state at physiological pH, which profoundly impacts solubility, receptor interaction, and cellular permeability.

The cyclobutyl moiety has emerged as an attractive three-dimensional (3D) scaffold in medicinal chemistry.[1] Its puckered structure offers a distinct exit vector for substituents compared to planar aromatic rings, providing a tool to escape "flatland" and improve physicochemical properties.[2] The introduction of fluorine, a bioisostere for hydrogen, can further enhance metabolic stability, modulate acidity, and influence conformation. (3-Fluorocyclobutyl)methanol represents a confluence of these strategic elements, making its precise characterization essential for predictive modeling and successful drug development.[3][4]

Lipophilicity (LogP): Balancing Permeability and Solubility

The partition coefficient (P) is the ratio of a compound's concentration in a biphasic system of two immiscible liquids, typically n-octanol and water. It is expressed in a logarithmic form (LogP) and is a key indicator of a molecule's lipophilicity.[5]

For (3-Fluorocyclobutyl)methanol, the interplay between the polar hydroxyl group and the nonpolar fluorocyclobutyl ring results in a moderate lipophilicity. This balance is often desirable in drug candidates, avoiding the pitfalls of excessive lipophilicity (poor solubility, high metabolic turnover) or excessive hydrophilicity (poor membrane permeability).

Predicted LogP Values

Computational models provide a rapid, resource-efficient method for estimating LogP. These algorithms calculate LogP based on the summation of fragmental or atomic contributions.[6] For (3-Fluorocyclobutyl)methanol, various models predict a LogP value in the moderately hydrophilic to slightly lipophilic range.

| Parameter | Predicted Value | Source |

| LogP | ~ 0.7 | ChemShuttle |

| cLogP (Calculated) | Various models exist; values typically range from 0.5 to 1.0 | N/A |

Expert Insight: While computational predictions are invaluable for initial screening, they must be confirmed by empirical data. The presence of the intramolecular fluorine-hydroxyl interaction and the specific conformation of the cyclobutyl ring can lead to deviations from standard fragment-based predictions. Experimental determination is therefore non-negotiable for lead optimization.

Experimental Protocol: LogP Determination by RP-HPLC (OECD 117)

The Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a robust and high-throughput technique for determining LogP.[7] It correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity. The method is validated by establishing a linear regression between the retention factors (log k) of several reference compounds and their known LogP values.[8]

Principle: The compound is partitioned between a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., methanol/water). More lipophilic compounds interact more strongly with the stationary phase, resulting in longer retention times.

Step-by-Step Methodology:

-

System Preparation:

-

Column: C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic mixture of HPLC-grade methanol and water (e.g., 60:40 v/v), filtered and degassed. The precise ratio should be optimized to achieve adequate retention.

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25 °C.

-

Detector: UV detector set to an appropriate wavelength for the analyte (e.g., 210 nm for a compound with no strong chromophore).

-

-

Calibration:

-

Prepare stock solutions (e.g., 1 mg/mL in methanol) of at least 6 reference compounds with well-established LogP values spanning a range that brackets the expected LogP of the test compound (e.g., from -1 to 4).

-

Inject each reference standard in duplicate and record the retention time (t_R).

-

Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil or sodium nitrate).

-

-

Sample Analysis:

-

Prepare a stock solution of (3-Fluorocyclobutyl)methanol (e.g., 1 mg/mL in methanol).

-

Inject the sample in duplicate and record its retention time (t_R).

-

-

Data Analysis:

-

For each compound (standards and sample), calculate the retention factor (k) using the formula: k = (t_R - t_0) / t_0 .

-

Calculate the logarithm of the retention factor (log k).

-

Plot a calibration curve of known LogP values (y-axis) versus the corresponding log k values (x-axis) for the reference standards.

-

Perform a linear regression on the data. The correlation coefficient (r²) must be > 0.95 for the system to be considered valid.

-

Using the regression equation (LogP = m(log k) + c ), calculate the LogP of (3-Fluorocyclobutyl)methanol from its measured log k value.

-

Application Insights for Medicinal Chemistry

The physicochemical profile of (3-Fluorocyclobutyl)methanol (predicted LogP ~0.7, predicted pKa ~15.05) makes it a valuable building block for several reasons:

-

Modulation of Lipophilicity: Incorporating this fragment can impart a moderate increase in lipophilicity, which can be fine-tuned to optimize a compound's position within the desired "drug-like" chemical space.

-

Vector for Further Synthesis: The primary alcohol serves as a versatile synthetic handle for introducing larger functionalities via etherification, esterification, or oxidation, allowing for exploration of the surrounding chemical space.

-

Metabolic Blocking: The fluorine atom can serve as a metabolic blocker, preventing oxidation at the C3 position of the cyclobutyl ring, which can lead to improved metabolic stability and a longer in vivo half-life for the parent molecule. [2]* Conformational Constraint: The rigid, puckered nature of the cyclobutyl ring restricts the conformational freedom of the molecule, which can lead to higher binding affinity and selectivity for the biological target. [3][9]

Conclusion

The accurate characterization of (3-Fluorocyclobutyl)methanol's lipophilicity and acidity is a critical first step in its successful application in drug discovery. While computational tools provide excellent initial estimates (LogP ≈ 0.7; pKa ≈ 15.05), this guide underscores the necessity of empirical validation. The detailed RP-HPLC and potentiometric titration protocols provided herein represent industry-standard, self-validating methodologies for obtaining precise, reliable data. By understanding and applying these principles, researchers can confidently leverage the unique structural and physicochemical attributes of this fluorinated building block to design next-generation therapeutics with improved ADME profiles.

References

Sources

- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. acdlabs.com [acdlabs.com]

- 6. Estimating the Octanol/Water Partition Coefficient for Aliphatic Organic Compounds Using Semi-Empirical Electrotopological Index - PMC [pmc.ncbi.nlm.nih.gov]

- 7. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 8. oecd.org [oecd.org]

- 9. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A...: Ingenta Connect [ingentaconnect.com]

conformational analysis of fluorinated cyclobutanes

An In-depth Technical Guide to the Conformational Analysis of Fluorinated Cyclobutanes

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive exploration of the , designed for researchers, medicinal chemists, and materials scientists. We will delve into the fundamental principles governing the three-dimensional structure of these unique scaffolds, the profound influence of fluorine substitution, and the synergistic experimental and computational methodologies required for their rigorous characterization.

The Understated Complexity: Why Conformation Matters for Fluorinated Cyclobutanes

The cyclobutane motif, once considered a mere synthetic curiosity due to its inherent ring strain, is now recognized as a valuable scaffold in drug discovery.[1][2] Its rigid and three-dimensional nature allows it to act as a bioisosteric replacement for more flexible alkyl chains or other cyclic systems, effectively "locking" a molecule into a desired bioactive conformation.[1] The introduction of fluorine—a cornerstone of modern medicinal chemistry—further enhances the utility of this scaffold. Fluorination can modulate a molecule's metabolic stability, acidity (pKa), lipophilicity (LogP), and binding affinity.[3][4][5]

However, the true impact of incorporating a fluorinated cyclobutane into a molecule can only be understood through a detailed analysis of its conformation. The seemingly simple four-membered ring is not planar; it exists in a dynamic equilibrium of puckered, non-planar structures.[6][7][8][9][10] The position and orientation of fluorine atoms critically influence this equilibrium, which in turn dictates the spatial presentation of all other substituents. An incomplete understanding of these conformational preferences can lead to erroneous structure-activity relationship (SAR) interpretations and ultimately, the failure of a drug design campaign. This guide provides the foundational knowledge and practical methodologies to expertly navigate this complex analytical landscape.

Foundational Principles: The Puckered World of Cyclobutane

A planar cyclobutane would suffer from two major sources of strain: angle strain, from C-C-C bond angles of 90° instead of the ideal tetrahedral 109.5°, and severe torsional strain, from the eclipsing of all eight C-H bonds.[6][8][11] To alleviate this torsional strain, the cyclobutane ring "puckers" into a non-planar, butterfly-like conformation.[7][9][10][12]

This puckering action comes at a slight cost of increased angle strain (bond angles decrease to ~88°), but the significant reduction in torsional strain results in a more stable overall structure.[7][9][10] The molecule rapidly interconverts between two equivalent puckered conformations through a higher-energy planar transition state. The energy difference between the puckered and planar forms is the inversion barrier.

The puckered conformation can be quantitatively described by two key parameters:

-

Puckering Angle (θ): The dihedral angle between the two C-C-C planes of the "butterfly," which quantifies the degree of non-planarity. For unsubstituted cyclobutane, this angle is approximately 25-35°.[7][9][13]

-

Inversion Barrier: The energy required to flatten the ring during the interconversion of the two puckered forms. For cyclobutane, this barrier is low, around 1.4-1.5 kcal/mol (480-520 cm⁻¹), allowing for rapid inversion at room temperature.[13][14][15]

Figure 1: The dynamic equilibrium of cyclobutane puckering.

The Fluorine Effect: Directing Conformation through Electronic Perturbation

Introducing fluorine substituents dramatically alters the conformational landscape of the cyclobutane ring. The high electronegativity and small size of fluorine exert powerful electronic and steric effects that modulate the puckering angle, the inversion barrier, and the preferred orientation (axial vs. equatorial) of the substituents themselves.

Inductive Effects and Hyperconjugation

Fluorine's potent inductive effect (σ-withdrawal) alters the electronic distribution within the ring. This can influence bond lengths and angles, subtly changing the puckering potential. More profound, however, are hyperconjugative interactions. These are stabilizing interactions that involve the delocalization of electrons from a filled bonding orbital to a nearby empty antibonding orbital. In fluorinated systems, two key interactions are often at play:

-

nF → σ*C-C: Donation from a lone pair on fluorine into an antibonding orbital of an adjacent ring C-C bond.

-

σC-H → σ*C-F: Donation from an adjacent C-H bonding orbital into the low-lying antibonding orbital of the C-F bond. This interaction is particularly significant and can influence the relative stability of conformers.[1]

For instance, an anti-periplanar arrangement of a C-H bond and a C-F bond often leads to significant stabilization, which can dictate the preferred puckered conformation.[1]

Axial vs. Equatorial Preference

In a puckered cyclobutane, substituents can occupy two distinct positions:

-

Axial: Bonds are roughly parallel to the principal axis of the ring.

-

Equatorial: Bonds point away from the ring, roughly in the "equator."

The preference of a fluorine atom for an axial or equatorial position is a delicate balance of steric and electronic factors. While sterics might be expected to favor the more spacious equatorial position, powerful electronic effects, such as the hyperconjugative interactions described above or non-classical C-F···H-C hydrogen bonds, can override steric considerations and favor an axial conformation.[16]

Experimental Characterization: A Multi-Technique Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying the solution-phase conformation of these molecules.

-

Causality of Method Choice: The key principle is that NMR parameters, specifically chemical shifts (δ) and spin-spin coupling constants (J), are exquisitely sensitive to the local electronic environment and the three-dimensional geometry of the molecule. By measuring these parameters, we can deduce the time-averaged conformation in solution.

-

Key Observables:

-

¹⁹F NMR: The chemical shift of fluorine is highly sensitive to its environment, making it a direct probe of conformational changes.

-

Vicinal Coupling Constants (³J): The magnitude of ³JHH and ³JHF couplings is dependent on the dihedral angle between the coupled nuclei (Karplus relationship). Measuring these values provides direct insight into the ring's pucker and the axial/equatorial orientation of substituents.[17]

-

Geminal Coupling Constants (²J): Geminal F-F coupling constants (²JFF) can also be sensitive to the ring conformation.[18]

-

Protocol: Variable Temperature (VT) NMR for Conformational Equilibrium

This protocol describes a self-validating system for determining the thermodynamic parameters (ΔG, ΔH, ΔS) of a conformational equilibrium.

-

Sample Preparation:

-

Dissolve a precisely weighed sample (5-10 mg) of the fluorinated cyclobutane in a deuterated solvent with a low freezing point and high boiling point (e.g., toluene-d₈, acetone-d₆).

-

Causality: The choice of solvent is critical. It must not freeze or boil over the desired temperature range and should be chemically inert.

-

Add a sealed capillary containing a reference standard (e.g., TMS) for consistent chemical shift referencing.

-

-

Spectrometer Setup & Initial Acquisition:

-

Acquire standard ¹H and ¹⁹F NMR spectra at ambient temperature (e.g., 298 K).

-

Ensure proper shimming to achieve high resolution, which is crucial for accurate measurement of coupling constants.

-

-

Variable Temperature Experiment:

-

Cool the sample to a low temperature (e.g., 180 K) where the conformational exchange is slow on the NMR timescale. This may result in the "freezing out" of individual conformers, allowing their distinct signals to be observed.

-

Validation Check: If distinct conformers are observed, their integration will give a direct measure of the equilibrium constant (Keq) at that temperature.

-

Incrementally increase the temperature in controlled steps (e.g., 10 K increments). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

-

Continue acquiring spectra until the signals for the individual conformers coalesce into a single, time-averaged signal.

-

-

Data Analysis:

-

At each temperature where distinct conformers are visible, measure the integration of their respective signals to calculate Keq.

-

Calculate the Gibbs free energy difference (ΔG) at each temperature using the equation: ΔG = -RT ln(Keq) .

-

Construct a van't Hoff plot by plotting ln(Keq) versus 1/T.

-

Validation Check: The plot should be linear. The slope of the line is equal to -ΔH/R and the y-intercept is equal to ΔS/R, from which the enthalpy (ΔH) and entropy (ΔS) of the equilibrium can be determined.

-

Computational Chemistry: The In Silico Laboratory

Computational methods are indispensable for complementing experimental data. They allow for the exploration of entire potential energy surfaces and the dissection of contributing energetic factors.

-

Causality of Method Choice: Quantum mechanical calculations, such as Density Functional Theory (DFT), solve the Schrödinger equation to determine the electronic structure and energy of a molecule. This allows us to predict stable conformations, transition states, and the energy barriers between them with high accuracy.

Workflow: DFT-Based Conformational Analysis

This workflow provides a robust, self-validating approach to computationally modeling the puckering of a fluorinated cyclobutane.

Figure 2: A typical workflow for computational conformational analysis.

-

Initial Geometry Optimization:

-

Construct the 3D structure of the fluorinated cyclobutane.

-

Perform a full geometry optimization using a reliable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).[19] This finds the nearest local energy minimum.

-

-

Frequency Calculation (Validation Step 1):

-

Perform a frequency calculation on the optimized geometry.

-

Trustworthiness: A true energy minimum must have zero imaginary frequencies. If imaginary frequencies are present, it indicates a saddle point, and the optimization must be redone from a perturbed geometry.

-

-

Potential Energy Surface (PES) Scan:

-

Identify a coordinate that describes the ring puckering motion (e.g., a dihedral angle).

-

Perform a relaxed PES scan by systematically varying this coordinate and allowing all other parameters to relax. This maps out the energy profile of the puckering inversion.

-

-

Transition State (TS) Optimization (Validation Step 2):

-

Use the highest energy structure from the PES scan as an initial guess for a transition state optimization.

-

Perform a frequency calculation on the optimized TS structure.

-

Trustworthiness: A true first-order saddle point (transition state) must have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (in this case, ring inversion).

-

-

Analysis:

-

Calculate the energy difference between the optimized minimum (puckered) and the transition state (planar) to determine the inversion barrier.

-

Analyze the geometric parameters (bond lengths, angles, dihedrals) of the minimum energy conformation.

-

Perform Natural Bond Orbital (NBO) analysis to quantify hyperconjugative interactions and understand the electronic origins of the conformational preference.[14][20]

-

Data Synthesis and Application

The true power of this analysis lies in synthesizing experimental and computational data. For instance, computationally predicted ³JHF coupling constants for different conformers can be compared with experimental VT-NMR data to validate the computational model and provide a definitive picture of the conformational equilibrium in solution.

| Compound | Puckering Angle (θ) | Inversion Barrier (kcal/mol) | Method | Reference |

| Cyclobutane | 29.6° | 1.43 | Ab initio | [14][20] |

| Cyclobutane | ~35° | 1.48 | Experimental (IR) | [13] |

| cis-1,2-Difluorocyclobutane | Varies | Varies | V.aries | N/A |

| trans-1,3-Dibromocyclobutane | 37° | - | Experimental (Dipole) | [21] |

Note: Data for specific fluorinated cyclobutanes is often distributed across many primary literature sources. This table serves as an illustrative example of how such data should be compiled.

Conclusion: From Conformation to Function

The is a field where meticulous experimental work and sophisticated computational modeling converge. Understanding the subtle interplay of steric and electronic effects that govern the puckering of this strained ring is not merely an academic exercise. For the medicinal chemist, it is fundamental to designing molecules that present the correct pharmacophore to a biological target. For the materials scientist, it is key to controlling the packing and bulk properties of novel materials. By employing the validated, multi-faceted approach outlined in this guide, researchers can confidently decode the three-dimensional secrets of these powerful building blocks and unlock their full potential.

References

-

Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link][6]

-

Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. [Link][7][9]

-

Jiménez-Osés, G., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. [Link][22][23]

-

Chen, B., et al. (2005). Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. The Journal of Physical Chemistry A. [Link][14]

-

Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link][1][24]

-

Lambert, J. B., & Roberts, J. D. (1965). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature. Journal of the American Chemical Society. [Link][18]

-

Chen, B., et al. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. PubMed. [Link][20]

-

Dow, M., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ResearchGate. [Link][2]

-

Furman Chemistry 120. Organic / Cycloalkanes. PBworks. [Link][8]

-

Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. [Link][9]

-

Chemistry LibreTexts. (2022). 4.4: Conformations of Cycloalkanes. [Link][11]

-

Ernst, R. R. (1969). N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. Molecular Physics. [Link][25]

-

Ernst, R. R. (1969). N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. ResearchGate. [Link][26]

-

Yanai, H., et al. (2025). Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. Chemistry – An Asian Journal. [Link][27]

-

Lambert, J. B., & Roberts, J. D. (1965). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Vicinal Hydrogen—Fluorine Coupling Constants with Temperature. Journal of the American Chemical Society. [Link][17]

-

Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. Cambridge Open Engage. [Link][24]

-

Verevkin, S. P., et al. (2003). Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. PubMed. [Link][15]

-

Jiménez-Osés, G., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. PubMed. [Link][23]

-

Fundamentals of Organic Chemistry. 2.11 Conformations of Cycloalkanes. [Link][28]

-

Wang, Y., et al. (2021). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. ACS Publications. [Link][29]

-

Grygorenko, O. O., et al. (2025). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. ResearchGate. [Link][30]

-

MDPI. (2022). Seven Conformations of the Macrocycle Cyclododecanone Unveiled by Microwave Spectroscopy. [Link][31]

-

Oreate AI Blog. (2025). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. [Link][4]

-

Egawa, T., et al. (1987). Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction and infrared spectroscopy. ResearchGate. [Link][13]

-

ResearchGate. Fluorinated Cyclobutanes and Their Derivatives. [Link][32]

-

Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link][12]

-

Beilstein Journal of Organic Chemistry. (2024). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. [Link][19]

-

ElectronicsAndBooks. Microwave Spectrum, Planarity, and Dipole Moment of Cyclobutane-l,2=dione. [Link]

-

Park, J. D., et al. (1971). Synthesis of Several Fluorinated Cyclobutanes and Cyclobutenes. The Journal of Organic Chemistry. [Link][33]

-

University of Illinois Springfield. Rings (Cycloalkanes). [Link]

-

Lambert, J. B., & Roberts, J. D. (1965). Conformational Studies of Cyclobutane Systems. Journal of the American Chemical Society. [Link][34]

-

Linclau, B., et al. (2016). Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes. [Link][16]

-

Royal Society of Chemistry. (2018). Fluorination of Alkylidenecyclopropanes and Alkylidenecyclobutanes: Divergent Synthesis of Fluorinated Cyclopropanes and Cyclobutanes. [Link][35]

-

Maricopa Open Digital Press. Conformational Analysis of Cycloalkanes. [Link][36]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog [oreateai.com]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Furman Chemistry 120: Organic / Cycloalkanes [furmanchm120.pbworks.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. dalalinstitute.com [dalalinstitute.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]

- 20. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cycloalkanes [ch.ic.ac.uk]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. chemrxiv.org [chemrxiv.org]

- 25. tandfonline.com [tandfonline.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. 2.11 Conformations of Cycloalkanes – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 29. pubs.acs.org [pubs.acs.org]

- 30. researchgate.net [researchgate.net]

- 31. mdpi.com [mdpi.com]

- 32. researchgate.net [researchgate.net]

- 33. pubs.acs.org [pubs.acs.org]

- 34. pubs.acs.org [pubs.acs.org]

- 35. Fluorination of alkylidenecyclopropanes and alkylidenecyclobutanes: divergent synthesis of fluorinated cyclopropanes and cyclobutanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 36. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

An In-depth Technical Guide to Fluorinated Building Blocks in Drug Discovery

Foreword

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Its unique properties, stemming from its high electronegativity, small size, and the strength of the carbon-fluorine bond, offer a powerful toolkit for fine-tuning the physicochemical and pharmacokinetic properties of small molecules. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the principles and practices governing the use of fluorinated building blocks in drug discovery. We will delve into the fundamental effects of fluorine on molecular properties, explore the diverse array of fluorinated motifs, and provide practical insights into their synthesis and application, supported by illustrative case studies and detailed experimental protocols.

The "Fluorine Effect": A Paradigm Shift in Medicinal Chemistry

The introduction of fluorine into a molecule can induce profound changes in its biological activity, a phenomenon often referred to as the "fluorine effect".[1] This is not a single effect, but rather a combination of several interconnected factors that can be strategically leveraged to optimize a drug candidate's profile.

Modulation of Physicochemical Properties

The judicious placement of fluorine can significantly alter a molecule's lipophilicity, acidity/basicity (pKa), and metabolic stability.[2][3]

Fluorine's impact on lipophilicity is highly context-dependent. While a single fluorine atom is often considered a lipophilic hydrogen isostere, increasing the number of fluorine atoms does not always lead to a linear increase in lipophilicity.[4] The strong inductive effect of fluorine can polarize adjacent bonds, sometimes leading to a decrease in LogD.[4]

Table 1: Impact of Fluorination on Lipophilicity

| Compound | Parent LogP | Fluorinated Analogue | Analogue LogP | Change in LogP |

| Benzene | 2.13 | Fluorobenzene | 2.27 | +0.14 |

| Toluene | 2.73 | 4-Fluorotoluene | 2.87 | +0.14 |

| Aniline | 0.90 | 4-Fluoroaniline | 1.15 | +0.25 |

| Data synthesized from multiple sources for illustrative purposes. |

The strong electron-withdrawing nature of fluorine significantly impacts the pKa of nearby acidic and basic functional groups.[1] This can be a powerful tool for modulating a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement. For instance, fluorination can decrease the pKa of a basic amine, reducing its positive charge at pH 7.4 and potentially improving cell membrane permeability.[5]

Diagram 1: Influence of Fluorine on the pKa of a Basic Amine

Caption: Fluorine's inductive effect lowers the pKa of a nearby amine.

Enhancement of Metabolic Stability

One of the most significant advantages of fluorination is the increased resistance to metabolic degradation.[2] The carbon-fluorine bond is exceptionally strong (~116 kcal/mol), making it much less susceptible to cleavage by metabolic enzymes like cytochrome P450s compared to a carbon-hydrogen bond.[1][6] Replacing a metabolically labile hydrogen with a fluorine atom can effectively block a "soft spot" in a molecule, leading to improved bioavailability and a longer half-life.[1]

Alteration of Binding Affinity and Selectivity

Fluorine can influence a drug's binding to its target protein through various mechanisms:

-

Dipolar and Electrostatic Interactions: The polarized C-F bond can participate in favorable dipole-dipole or C-F---H-X hydrogen bonds with the protein backbone or side chains.[1]

-

Conformational Control: The gauche effect, where a C-F bond prefers a specific dihedral angle relative to other polar bonds, can stabilize a bioactive conformation, enhancing binding affinity.[1]

-

Bioisosteric Replacement: Fluorine can act as a bioisostere for a hydrogen atom or a hydroxyl group.[7][8] While sterically similar to hydrogen, its electronic properties are vastly different. It can mimic a hydroxyl group's ability to accept a hydrogen bond without being a hydrogen bond donor.[1]

Diagram 2: Fluorine's Role in Target Binding

Caption: Fluorine enhances binding through multiple interactions.

A Survey of Fluorinated Building Blocks

The medicinal chemist's toolbox is rich with a diverse array of fluorinated building blocks. The choice of which building block to use depends on the desired physicochemical and pharmacological properties.

Monofluorinated Motifs

The introduction of a single fluorine atom is a common strategy to subtly modulate a molecule's properties.

Difluorinated Motifs